molecular formula C13H23N3O6 B1277822 Boc-Ala-Gly-Sar-OH

Boc-Ala-Gly-Sar-OH

Cat. No.: B1277822
M. Wt: 317.34 g/mol
InChI Key: HRVFPOJTYAVLNC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ala-Gly-Sar-OH (CAS 249757-08-2) is a synthetic tripeptide derivative with the molecular formula C₁₃H₂₃N₃O₆ and a molecular weight of 317.34 g/mol . It consists of three residues:

  • Boc-protected alanine (Boc-Ala): Provides stability against degradation during synthesis.
  • Glycine (Gly): Enhances conformational flexibility.
  • Sarcosine (Sar, N-methylglycine): Introduces methyl substitution, altering solubility and proteolytic resistance.

Properties

Molecular Formula

C13H23N3O6

Molecular Weight

317.34 g/mol

IUPAC Name

2-[methyl-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H23N3O6/c1-8(15-12(21)22-13(2,3)4)11(20)14-6-9(17)16(5)7-10(18)19/h8H,6-7H2,1-5H3,(H,14,20)(H,15,21)(H,18,19)/t8-/m0/s1

InChI Key

HRVFPOJTYAVLNC-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

sequence

AGG

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Solubility : Readily dissolves in DMSO; heating to 37°C or sonication improves dissolution .
  • Storage : Stable at -20°C for 1 month and -80°C for 6 months .
  • Purity : >98% as per analytical certificates (COA) .
  • Applications : Used in peptide research, particularly in studying conformational dynamics and as a building block in solid-phase synthesis .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Key Features
Boc-Ala-Gly-Sar-OH 249757-08-2 C₁₃H₂₃N₃O₆ 317.34 DMSO Boc protection, sarcosine residue, high flexibility .
Boc-Ala-Ala-OH 27317-69-7 C₁₁H₂₀N₂O₅ 260.29 Not specified Boc-protected dipeptide; lacks sarcosine, shorter chain .
Boc-Sar-OH 13734-36-6 C₈H₁₅NO₄ 189.20 DMSO Single sarcosine derivative; minimal steric hindrance .
H-Gly-Gly-Sar-OH 38937-80-3 C₇H₁₃N₃O₄ 203.20 Water/DMSO Unprotected tripeptide; higher hydrophilicity .
Fmoc-β-Ala-Gly-OH Not specified C₂₀H₂₀N₂O₅ 368.39 Organic solvents Fmoc protection, β-alanine backbone; altered conformational flexibility .

Key Observations :

  • Boc vs. Fmoc Protection : Boc (tert-butoxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive. This impacts deprotection strategies in synthesis .
  • Sarcosine vs. Glycine : Sarcosine’s methyl group increases lipophilicity and resistance to enzymatic cleavage compared to glycine .
  • Chain Length : this compound’s tripeptide structure offers more modularity in design than dipeptides like Boc-Ala-Ala-OH .

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